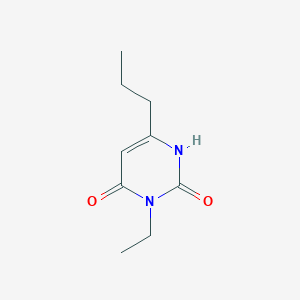

3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Overview

Description

Tetrahydropyrimidines are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are known to exhibit a wide spectrum of biological activities .

Synthesis Analysis

Tetrahydropyrimidines can be synthesized from ethyl acetoacetate, secondary amine, and aromatic benzaldehyde by adding a catalytic amount of CuCl2·2H2O via a solvent-less Grindstone multicomponent reagent method .Molecular Structure Analysis

The molecular structure of tetrahydropyrimidines can adopt various conformations. For example, the dihydropyrimidine ring can adopt a screw-boat conformation .Chemical Reactions Analysis

Tetrahydropyrimidines can undergo various chemical reactions. For instance, they can be phosphonylated, yielding products with different physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidines can vary widely depending on their structure. For example, some tetrahydropyrimidines are yellow crystals with a melting point around 205°C .Scientific Research Applications

DNA Protection

Tetrahydropyrimidine derivatives have been found useful for protecting DNA from damage caused by DNA-binding drugs, chemical carcinogens, mutagens, and irradiation .

Antioxidant and Anticancer Activity

Some pyrido[2,3-d]pyrimidine derivatives have been structurally characterized and evaluated in vitro as novel lipoxygenase inhibitors with potential antioxidant and anticancer activity .

Antileishmanial Activity

A number of tetrahydropyrimidines bearing chloro substituents have been designed, synthesized, and evaluated for their antileishmanial activity .

Antimicrobial Activity

New substituted 1,2,3,4-tetrahydropyrimidine derivatives have been synthesized and characterized by spectral techniques for their antimicrobial properties .

Mechanism of Action

Target of Action

It is known that similar compounds have high affinity and selectivity for the human adenosine a2b receptors . These receptors play a crucial role in mediating various physiological responses, including inflammation and immune response.

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation and immune response .

Pharmacokinetics

It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-ethyl-6-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(12)11(4-2)9(13)10-7/h6H,3-5H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZIQDHSQCVLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=O)N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

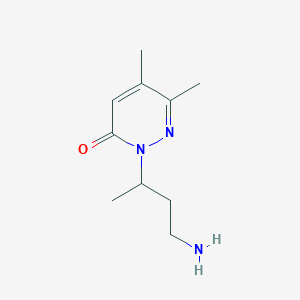

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

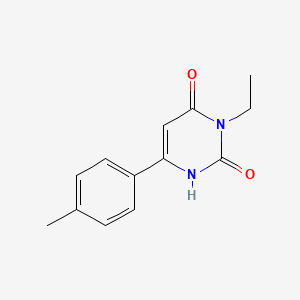

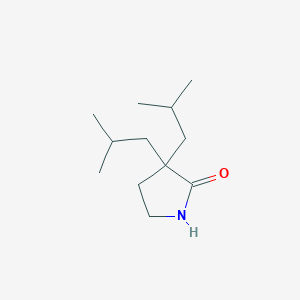

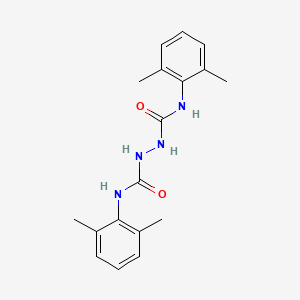

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(2-{2-[(tert-butoxycarbonyl)amino]-3-pyridinyl}acetyl)-1-piperidinecarboxylate](/img/structure/B1484261.png)